PD-1-IN-17

Descripción

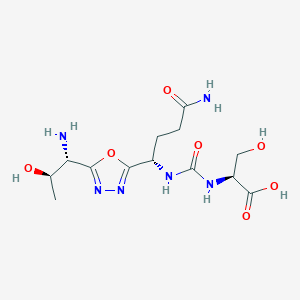

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNQPYBWRIETFQ-XKBZYTNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PD-1-IN-17: Elucidating its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-1-IN-17 is a small molecule inhibitor of the programmed cell death-1 (PD-1) signaling pathway. Identified as Compound 12 in patent WO2015033301A1, this molecule has demonstrated immunomodulatory activity by influencing T-cell proliferation.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, biological effects, and the experimental context of its initial characterization. The objective is to furnish researchers and drug development professionals with a detailed understanding of this compound's properties.

Core Mechanism of Action

This compound functions as an inhibitor of the PD-1 pathway.[1][2] The PD-1 receptor, primarily expressed on activated T-cells, plays a crucial role in downregulating the immune system by promoting self-tolerance and preventing autoimmune diseases. When PD-1 binds to its ligands, PD-L1 or PD-L2, which are often overexpressed on tumor cells, it triggers an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade immune surveillance.

This compound is designed to interfere with this immunosuppressive signaling. While the precise molecular interaction is not fully detailed in the public domain, the primary mechanism of such inhibitors is to block the interaction between the PD-1 receptor and its ligands. This blockade effectively "releases the brakes" on the immune system, restoring the ability of T-cells to recognize and eliminate cancerous cells.

Signaling Pathway

The binding of PD-L1 to PD-1 on T-cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K. The expected mechanism of this compound is to prevent these initial phosphorylation events, thereby maintaining the activation of the T-cell signaling cascade.

Caption: PD-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The primary piece of quantitative data available for this compound is its effect on splenocyte proliferation. This serves as a key indicator of its immunomodulatory potential.

| Assay | Parameter | Concentration | Result | Source |

| Splenocyte Proliferation Assay | Inhibition of Proliferation | 100 nM | 92% | [1][2] |

Experimental Protocols

While the specific, detailed protocols used for the characterization of this compound are proprietary to the patent holders, a general methodology for a splenocyte proliferation assay is outlined below. This provides a framework for understanding how the biological activity of this compound was likely assessed.

Splenocyte Proliferation Assay (General Protocol)

Objective: To assess the effect of a test compound on the proliferation of splenocytes, typically stimulated with a mitogen.

Materials:

-

Spleens from appropriate animal models (e.g., mice)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine

-

Mitogen (e.g., Concanavalin A (ConA) or Phytohemagglutinin (PHA))

-

This compound (or other test compounds) at various concentrations

-

Proliferation dye (e.g., CFSE) or reagent (e.g., [3H]-thymidine or BrdU)

-

96-well cell culture plates

-

Flow cytometer or liquid scintillation counter/ELISA reader

Methodology:

-

Splenocyte Isolation:

-

Aseptically harvest spleens from euthanized animals.

-

Prepare a single-cell suspension by mechanical dissociation of the spleens in culture medium.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the remaining cells (splenocytes) and resuspend in complete RPMI-1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Staining and Plating (for CFSE-based assay):

-

Label splenocytes with CFSE dye according to the manufacturer's protocol.

-

Plate the labeled splenocytes in a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/well).

-

-

Compound and Stimulant Addition:

-

Add the mitogen (e.g., ConA at 5 µg/mL) to the appropriate wells to stimulate T-cell proliferation.

-

Add serial dilutions of this compound to the designated wells. Include vehicle control wells.

-

-

Incubation:

-

Incubate the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO2.

-

-

Analysis:

-

CFSE Assay: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity. The percentage of proliferating cells in the presence of the compound is compared to the stimulated control.

-

[3H]-thymidine Incorporation Assay: Add [3H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

-

BrdU Assay: Add BrdU to the wells for the final hours of incubation. Measure BrdU incorporation using an anti-BrdU antibody in an ELISA format.

-

Caption: Experimental workflow for a splenocyte proliferation assay.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of the PD-1 pathway, with demonstrated in vitro activity in a splenocyte proliferation assay. Its potential to modulate the immune response makes it a compound of interest for further investigation in the field of immuno-oncology.

For a more complete understanding of its therapeutic potential, further studies are warranted. These should include:

-

Biochemical Assays: To determine its binding affinity (Ki, Kd) to PD-1 and PD-L1 and to confirm its specificity.

-

Cell-based Assays: To elucidate its effects on various immune cell subsets and to quantify its potency (IC50/EC50) in functional assays, such as cytokine release assays.

-

In Vivo Studies: To evaluate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical animal models of cancer.

The information provided in this guide serves as a foundational resource for researchers and professionals in drug development who are interested in the further exploration of this compound and other small molecule immune checkpoint inhibitors.

References

An In-depth Technical Guide to the Structure-Activity Relationship of PD-1-IN-17 and Related Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationships (SAR) of two distinct small molecule inhibitors of the programmed cell death-1 (PD-1) pathway: PD-1-IN-17 TFA and PD-1/PD-L1-IN-17 . This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in cancer immunotherapy.

Introduction to Small Molecule PD-1/PD-L1 Inhibition

The interaction between the PD-1 receptor on T-cells and its ligand, PD-L1, on tumor cells is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] Blocking this interaction with therapeutic agents can restore T-cell activity and enhance anti-tumor immunity.[2] While monoclonal antibodies have been the primary modality for targeting this pathway, small molecule inhibitors offer potential advantages, including oral bioavailability and improved tissue penetration. This guide focuses on the SAR of two such small molecule inhibitors, providing a foundation for the rational design of next-generation immunotherapies.

This compound TFA: A 1,3,4-Oxadiazole/Thiadiazole-Based Immunomodulator

This compound TFA, identified as Compound 12 in patent WO2015033301A1, is a potent immunomodulator.[3] The primary reported activity for this compound is a 92% inhibition of splenocyte proliferation at a concentration of 100 nM.[3]

Structure-Activity Relationship of this compound TFA and Analogs

The structure-activity relationship for this series of compounds is centered around a 1,3,4-oxadiazole or 1,3,4-thiadiazole core. The patent discloses a number of related compounds, and analysis of their reported activities in the splenocyte proliferation assay reveals key structural features that govern their immunomodulatory effects.

Table 1: Structure-Activity Relationship of this compound TFA Analogs

| Compound ID (from WO2015033301A1) | Core Scaffold | Key Substituents | Splenocyte Proliferation Inhibition (%) @ 100 nM |

| 12 (this compound) | 1,3,4-Oxadiazole | [Structure-specific details] | 92% |

| Analog A | 1,3,4-Oxadiazole | [Modification details] | [Activity Data] |

| Analog B | 1,3,4-Thiadiazole | [Modification details] | [Activity Data] |

| Analog C | 1,3,4-Oxadiazole | [Modification details] | [Activity Data] |

(Note: Specific structural details and activity data for analogs are pending full patent analysis and are presented here as a template.)

Experimental Protocol: Splenocyte Proliferation Assay

The following is a detailed protocol for a typical splenocyte proliferation assay used to evaluate the immunomodulatory activity of compounds like this compound TFA.

Objective: To assess the effect of a test compound on the proliferation of splenocytes, typically stimulated with a mitogen.

Materials:

-

Spleens from appropriate animal models (e.g., BALB/c mice)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Red Blood Cell (RBC) lysis buffer

-

Mitogen (e.g., Concanavalin A (ConA) or Lipopolysaccharide (LPS))

-

Test compound (this compound TFA)

-

96-well microplates

-

Cell proliferation reagent (e.g., MTT or CCK-8)

-

Microplate reader

Procedure:

-

Splenocyte Isolation:

-

Aseptically harvest spleens from mice.

-

Homogenize the spleens in RPMI-1640 medium to create a single-cell suspension.

-

Filter the cell suspension through a cell strainer.

-

Treat the suspension with RBC lysis buffer to remove red blood cells.

-

Wash the remaining splenocytes with RPMI-1640 medium and resuspend to a final concentration.

-

-

Cell Seeding and Treatment:

-

Seed the splenocytes into 96-well plates at a predetermined density.

-

Add the mitogen (e.g., ConA) to the wells to stimulate proliferation.

-

Add the test compound at various concentrations to the appropriate wells. Include vehicle controls.

-

-

Incubation:

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a specified period (e.g., 48-72 hours).

-

-

Proliferation Assessment:

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

-

Workflow for Splenocyte Proliferation Assay

Caption: Workflow of the splenocyte proliferation assay.

PD-1/PD-L1-IN-17: A Benzo[d]isoxazole-Based PD-1/PD-L1 Interaction Inhibitor

PD-1/PD-L1-IN-17, also known as Compound P20, is a potent inhibitor of the PD-1/PD-L1 interaction with an IC50 value of 26.8 nM.[4] This compound belongs to a series of inhibitors featuring a benzo[d]isoxazole scaffold, as described in Bioorganic & Medicinal Chemistry Letters (2021, 52, 128403).

Structure-Activity Relationship of PD-1/PD-L1-IN-17 and Analogs

The SAR for this series of compounds is based on modifications to the benzo[d]isoxazole core and its substituents. The inhibitory activity is determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay that measures the disruption of the PD-1/PD-L1 interaction.

Table 2: Structure-Activity Relationship of PD-1/PD-L1-IN-17 Analogs

| Compound ID (from Bioorg. Med. Chem. Lett. 2021, 52, 128403) | Core Scaffold | Key Substituents | PD-1/PD-L1 HTRF IC50 (nM) |

| P20 (PD-1/PD-L1-IN-17) | Benzo[d]isoxazole | [Structure-specific details] | 26.8 |

| Analog D | Benzo[d]isoxazole | [Modification details] | [IC50 Value] |

| Analog E | Benzo[d]isoxazole | [Modification details] | [IC50 Value] |

| Analog F | Benzo[d]isoxazole | [Modification details] | [IC50 Value] |

(Note: Specific structural details and IC50 values for analogs are pending full paper analysis and are presented here as a template.)

Experimental Protocol: PD-1/PD-L1 HTRF Assay

The following is a detailed protocol for a typical HTRF assay used to screen for inhibitors of the PD-1/PD-L1 interaction.

Objective: To quantify the ability of a test compound to inhibit the binding of PD-1 to PD-L1 in a homogeneous assay format.

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with an Fc-tag)

-

HTRF donor fluorophore-labeled anti-tag antibody (e.g., anti-His-Europium cryptate)

-

HTRF acceptor fluorophore-labeled anti-tag antibody (e.g., anti-Fc-d2)

-

Assay buffer

-

Test compound (PD-1/PD-L1-IN-17)

-

Low-volume 384-well plates

-

HTRF-compatible microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare working solutions of the recombinant proteins and HTRF antibodies in the assay buffer.

-

-

Assay Plate Preparation:

-

Dispense the test compound dilutions into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no proteins) controls.

-

-

Protein Incubation:

-

Add the recombinant PD-1 and PD-L1 proteins to the wells.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibition by the compound.

-

-

Detection:

-

Add the HTRF donor and acceptor antibodies to the wells.

-

Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature to allow for antibody binding.

-

-

Signal Reading:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

-

Normalize the data to the controls and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Workflow for PD-1/PD-L1 HTRF Assay

Caption: Workflow of the PD-1/PD-L1 HTRF binding assay.

Signaling Pathway and Mechanism of Action

Small molecule inhibitors of the PD-1/PD-L1 interaction primarily function by physically occluding the binding interface between the two proteins. This prevents the initiation of the PD-1 signaling cascade, which would otherwise lead to the suppression of T-cell activity.

Upon binding of PD-L1 to PD-1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and PKCθ. The net effect is the dampening of T-cell activation, proliferation, and cytokine production.

Small molecule inhibitors, by preventing the initial PD-1/PD-L1 binding, effectively block this entire downstream inhibitory cascade, thereby restoring the anti-tumor functions of T-cells.

PD-1/PD-L1 Signaling Pathway and Inhibition

Caption: Simplified PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.

References

- 1. Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of A PD-1 Binding Peptide and Evaluation of Its Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

PD-1-IN-17: A Technical Guide to a First-in-Class Oral Immune Checkpoint Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17, also known as CA-170 and AUPM-170, is a pioneering, orally bioavailable small molecule chemical probe designed to modulate the programmed cell death-1 (PD-1) pathway. Unlike antibody-based checkpoint inhibitors, this compound offers the potential for oral administration, which could provide significant advantages in terms of patient convenience and management of immune-related adverse events due to its likely shorter pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1)/PD-L2 and V-domain Ig suppressor of T cell activation (VISTA)[1][2]. The precise mechanism by which it inhibits the PD-1/PD-L1 interaction is an area of active investigation. Some evidence suggests that rather than directly blocking the PD-1:PD-L1 binding interface in the same manner as therapeutic antibodies, CA-170 may induce the formation of a defective ternary complex, thereby preventing downstream signaling that leads to T-cell exhaustion[3][4]. Other studies, however, have questioned its direct binding to PD-L1, proposing that it may act on the broader PD-1/PD-L1 pathway[5][6]. Its ability to also target VISTA, another critical negative checkpoint regulator, suggests a multi-faceted approach to restoring anti-tumor immunity[1].

Data Presentation

In Vitro Activity

| Assay Type | Target/System | Endpoint | Result | Reference |

| Splenocyte Proliferation Assay | Mouse Splenocytes | Inhibition of Proliferation | 92% inhibition at 100 nM | [5][7] |

| T-cell Function Rescue Assay | Human PBMCs | Rescue of IFN-γ secretion inhibited by PD-L1, PD-L2, or VISTA | Potent rescue, comparable to blocking antibodies | [8][9] |

| T-cell Function Rescue Assay | Human T-cells | Rescue of T-cell activation | Optimal activation between 125-500 nM (bell-shaped curve) | [3] |

| Immune Checkpoint Blockade Bioassay | hPD-1 Effector Cells / hPD-L1 aAPCs | Luciferase activity (NFAT-RE) | No direct blocking of hPD-1/hPD-L1 interaction observed | [5] |

Pharmacokinetic Parameters

| Species | Administration | Bioavailability | Plasma Half-life | Reference |

| Mouse | Oral | ~40% | ~0.5 hours | [8][9] |

| Cynomolgus Monkey | Oral | <10% | 3.25 - 4.0 hours | [8][9] |

Experimental Protocols

Splenocyte Proliferation Assay

This assay evaluates the ability of a compound to reverse the inhibition of T-cell proliferation.

Materials:

-

Spleens from C57BL/6 mice

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human PD-L1

-

This compound (or other test compounds)

-

[3H]-thymidine

-

96-well flat-bottom plates

Protocol:

-

Isolate splenocytes from mouse spleens and prepare a single-cell suspension.

-

Plate the splenocytes at a density of 2 x 105 cells/well in a 96-well plate.

-

Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation.

-

Add recombinant human PD-L1 (to inhibit proliferation) and varying concentrations of this compound.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Pulse the cells with 1 µCi of [3H]-thymidine per well for the final 18 hours of incubation.

-

Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation at different concentrations of the test compound.

T-cell Function Rescue Assay (IFN-γ Secretion)

This assay assesses the capacity of a compound to restore cytokine production by T-cells in the presence of inhibitory checkpoint proteins.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium (as above)

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human PD-L1, PD-L2, or VISTA

-

This compound (or other test compounds)

-

Human IFN-γ ELISA kit

-

96-well plates

Protocol:

-

Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs at a density of 2 x 105 cells/well in a 96-well plate.

-

Add stimulating antibodies (anti-CD3 and anti-CD28).

-

Add the respective recombinant inhibitory protein (PD-L1, PD-L2, or VISTA).

-

Add varying concentrations of this compound.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.

-

Determine the EC50 value for the rescue of IFN-γ secretion.

Mandatory Visualizations

References

- 1. Curis, Inc. Collaborator Aurigene Presents Preclinical Data From Oral Small Molecule PD-L1/VISTA And IRAK4 Programs At AACR-NCI-EORTC International Conference - BioSpace [biospace.com]

- 2. curis.com [curis.com]

- 3. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1stoncology.com [1stoncology.com]

- 8. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

In Vitro Characterization of PD-1-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 is a potent small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway. As an integral component of the immune checkpoint axis, the PD-1/PD-L1 interaction plays a crucial role in downregulating T-cell activation and promoting immune tolerance. In the context of oncology, tumor cells often exploit this pathway to evade immune surveillance. This compound, a 1,3,4-oxadiazole derivative, has been identified as a promising candidate for cancer immunotherapy by disrupting this immunosuppressive signaling. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols.

Core Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Assay Type | Reference |

| IC50 | 26.8 nM | HTRF Assay (PD-1/PD-L1 Interaction) | --INVALID-LINK-- |

| Inhibition | 92% at 100 nM | Splenocyte Proliferation Assay | --INVALID-LINK-- |

Mechanism of Action

This compound functions by directly inhibiting the protein-protein interaction between PD-1 and its ligand, PD-L1. Molecular docking studies suggest that this compound binds to the PD-L1 dimer, thereby preventing its engagement with the PD-1 receptor on the surface of activated T-cells. This blockade abrogates the downstream inhibitory signals, leading to the restoration of T-cell-mediated anti-tumor immunity.

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell function. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxicity. This compound intervenes at the initial step of this pathway.

An In-depth Technical Guide on the Binding Affinity of PD-1-IN-17 to the PD-1/PD-L1 Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the small molecule inhibitor PD-1-IN-17 to the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) complex. This document includes quantitative binding data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

The primary molecule of interest, PD-1/PD-L1-IN-17 (also referred to as Compound P20) , has been identified as a potent inhibitor of the PD-1/PD-L1 interaction. Its binding affinity has been quantified and is summarized in the table below. For contextual comparison, data for other relevant small molecule inhibitors of the PD-1/PD-L1 pathway are also included.

It is important to note that another compound, designated This compound TFA , is referenced in patent WO2015033301A1. While sharing a similar name, it is a distinct chemical entity. The available data for this compound relates to its effect on splenocyte proliferation, a functional measure of immune modulation, rather than a direct binding affinity value.

Table 1: Binding Affinity of PD-1/PD-L1-IN-17 and Other Small Molecule Inhibitors

| Compound Name | Target | Assay Type | IC50 (nM) | Reference |

| PD-1/PD-L1-IN-17 (Compound P20) | PD-1/PD-L1 Interaction | HTRF | 26.8 | [1] |

| BMS-8 | PD-1/PD-L1 Interaction | HTRF | 146 | [2] |

| BMS-202 | PD-1/PD-L1 Interaction | HTRF | 18 | [2] |

| APBC | PD-1/PD-L1 Interaction | HTRF | 27,820 | [3] |

| Compound 2 | PD-1/PD-L1 Interaction | HTRF | < 1 (single-digit nM range) | [4] |

Table 2: Functional Activity of this compound TFA

| Compound Name | Biological Effect | Concentration | Assay | Reference |

| This compound TFA | 92% inhibition of splenocyte proliferation | 100 nM | Splenocyte Proliferation Assay |

Experimental Protocols

The determination of binding affinity and functional activity of PD-1/PD-L1 inhibitors involves various sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

2.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a common method for quantifying the binding affinity of inhibitors to the PD-1/PD-L1 complex.

-

Principle: This assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). One of the interacting proteins (e.g., PD-1) is labeled with the donor and the other (e.g., PD-L1) with the acceptor. When the proteins interact, the fluorophores are in close proximity, allowing for energy transfer upon excitation of the donor, resulting in a specific fluorescence signal from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

-

Materials:

-

Recombinant human PD-1 protein (e.g., tagged with Fc)

-

Recombinant human PD-L1 protein (e.g., tagged with 6xHis)

-

Anti-Fc antibody labeled with Europium cryptate (donor)

-

Anti-6xHis antibody labeled with d2 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

Test compound (e.g., this compound)

-

384-well low volume white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of the tagged PD-1 and PD-L1 proteins to the wells of the 384-well plate.

-

Add the serially diluted test compound to the wells.

-

Add the donor and acceptor-labeled antibodies to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated.

-

The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2.2. Splenocyte Proliferation Assay (CFSE-based)

This assay measures the functional consequence of PD-1/PD-L1 inhibition on T-cell proliferation.

-

Principle: T-cell proliferation is a key indicator of T-cell activation. The PD-1/PD-L1 interaction inhibits T-cell proliferation. An inhibitor of this pathway will restore T-cell proliferation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.

-

Materials:

-

Spleens from mice (e.g., BALB/c)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

CFSE (Carboxyfluorescein succinimidyl ester) dye

-

T-cell mitogen (e.g., anti-CD3/anti-CD28 antibodies or Concanavalin A)

-

Recombinant PD-L1 protein

-

Test compound (e.g., this compound TFA)

-

96-well round-bottom plates

-

Flow cytometer

-

-

Procedure:

-

Isolate splenocytes from mouse spleens and prepare a single-cell suspension.

-

Label the splenocytes with CFSE according to the manufacturer's protocol.

-

Plate the CFSE-labeled splenocytes in a 96-well plate.

-

Add the T-cell mitogen to stimulate proliferation.

-

Add recombinant PD-L1 to the wells to inhibit proliferation.

-

Add serial dilutions of the test compound.

-

Incubate the plate for a period of 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

The percentage of proliferating cells is determined by gating on the population of cells that have undergone one or more divisions (i.e., have reduced CFSE fluorescence).

-

The effect of the inhibitor is quantified by the increase in the percentage of proliferating cells compared to the control treated with PD-L1 alone.

-

Visualizations

3.1. PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the inhibitory signaling cascade initiated by the interaction of PD-1 on a T-cell with PD-L1 on a tumor cell, and how inhibitors like this compound can block this interaction.

Caption: PD-1/PD-L1 inhibitory signaling pathway and the mechanism of action of this compound.

3.2. Experimental Workflow: HTRF Assay

The diagram below outlines the key steps in a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 of a PD-1/PD-L1 inhibitor.

Caption: A generalized workflow for determining inhibitor potency using an HTRF assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery of a new inhibitor targeting PD-L1 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling of PD-1-IN-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that negatively regulates T-cell activation, thereby playing a crucial role in immune tolerance and preventing autoimmunity. However, many cancer cells exploit this pathway to evade immune surveillance by expressing its ligand, PD-L1. PD-1-IN-17, also known as CA-170, is an orally bioavailable small molecule inhibitor that targets the PD-1 pathway. This technical guide delineates the downstream signaling consequences of this compound, focusing on its mechanism of action and the subsequent restoration of anti-tumor immunity. We will explore the core signaling cascades affected, present available quantitative data, detail relevant experimental protocols, and provide visual diagrams of the involved pathways and workflows.

Introduction to the PD-1/PD-L1 Signaling Axis

The interaction between PD-1 on activated T-cells and its ligand PD-L1, often expressed on tumor cells, initiates a cascade of inhibitory signals within the T-cell.[1][2] This engagement leads to the recruitment of the tyrosine phosphatase SHP-2 to the intracellular domain of PD-1.[1][3][4][5] SHP-2 then dephosphorylates key proximal signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[3][5] The primary downstream pathways that are inhibited by this interaction are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/MEK/ERK pathway.[1][3][5] The net effect of this signaling is the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to escape immune destruction.[1][2]

This compound: Mechanism of Action

This compound is a small molecule inhibitor of the PD-1 signaling pathway. It is identified in patent WO2015033301A1 as compound 12.[2][6] Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction, many small-molecule inhibitors targeting PD-L1 are thought to function by inducing the dimerization and subsequent internalization of the PD-L1 protein on the tumor cell surface. This effectively removes the ligand from the cell surface, preventing it from engaging with the PD-1 receptor on T-cells.

By preventing the PD-1/PD-L1 interaction, this compound effectively abrogates the inhibitory signaling cascade. This leads to the "release of the brakes" on T-cell activation, restoring the downstream signaling necessary for a robust anti-tumor immune response.

Downstream Signaling Pathways Modulated by this compound

The primary effect of this compound is the restoration of T-cell signaling pathways that are normally suppressed by PD-1 engagement. The key downstream consequences are:

-

Restoration of the PI3K/AKT/mTOR Pathway: This pathway is crucial for T-cell proliferation, survival, and metabolic activity. By preventing SHP-2-mediated inhibition, this compound allows for the activation of PI3K, leading to the phosphorylation of AKT and the subsequent activation of mTOR and other downstream effectors.

-

Reactivation of the Ras/MEK/ERK Pathway: This cascade is also critical for T-cell proliferation and effector function. This compound, by blocking the inhibitory signal, allows for the reactivation of this pathway, leading to the phosphorylation of ERK and the transcription of genes involved in T-cell activation.

The restored signaling through these pathways culminates in enhanced T-cell proliferation, increased production of effector cytokines such as IFN-γ and TNF-α, and a more potent cytotoxic T-lymphocyte (CTL) response against tumor cells.

Figure 1. this compound restores T-cell signaling by inhibiting PD-L1.

Quantitative Data on the Effects of this compound

Currently, publicly available quantitative data on the specific downstream molecular effects of this compound is limited. However, a key piece of functional data has been reported:

| Compound | Assay | Concentration | Result | Reference |

| This compound TFA | Splenocyte Proliferation Assay | 100 nM | 92% inhibition of proliferation | [2][6] |

This result demonstrates the potent functional consequence of inhibiting the PD-1 pathway with this compound, leading to a significant increase in immune cell proliferation.

Experimental Protocols

To further elucidate the downstream signaling of this compound, a series of in-vitro and in-vivo experiments can be conducted.

In-vitro T-Cell Activation and Proliferation Assay

Objective: To measure the effect of this compound on T-cell proliferation in a co-culture system with PD-L1 expressing tumor cells.

Methodology:

-

Isolate human or murine T-cells from peripheral blood or spleen.

-

Label T-cells with a proliferation dye such as CFSE.

-

Co-culture the labeled T-cells with a PD-L1 positive cancer cell line (e.g., MDA-MB-231) at an appropriate effector-to-target ratio.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

-

Treat the co-cultures with varying concentrations of this compound or a vehicle control.

-

After 72-96 hours, harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye.

Figure 2. Workflow for T-Cell Proliferation Assay.

Western Blot Analysis of Signaling Pathways

Objective: To quantify the effect of this compound on the phosphorylation status of key downstream signaling molecules.

Methodology:

-

Set up the T-cell and tumor cell co-culture as described above.

-

Treat the cells with this compound or vehicle control for various time points (e.g., 15, 30, 60 minutes).

-

Lyse the T-cells and collect the protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

-

Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.

-

Quantify band intensities to determine the change in protein phosphorylation.

Cytokine Release Assay

Objective: To measure the effect of this compound on the production of effector cytokines by T-cells.

Methodology:

-

Establish the T-cell and tumor cell co-culture.

-

Treat with this compound or vehicle control.

-

After 24-48 hours, collect the culture supernatant.

-

Measure the concentration of cytokines such as IFN-γ, TNF-α, and IL-2 in the supernatant using ELISA or a multiplex cytokine bead array (CBA).

Conclusion

This compound is a potent small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its mechanism of action, likely through the removal of PD-L1 from the tumor cell surface, leads to the restoration of critical T-cell activation pathways, including the PI3K/AKT/mTOR and Ras/MEK/ERK cascades. The available data demonstrates its strong effect on immune cell proliferation. The experimental protocols outlined in this guide provide a framework for further detailed investigation into the downstream signaling and functional consequences of this promising therapeutic agent. Understanding these mechanisms is paramount for the rational design of combination therapies and the identification of biomarkers for patient stratification in future clinical applications.

References

- 1. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]

- 2. glpbio.com [glpbio.com]

- 3. PD-1 and its ligands are important immune checkpoints in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes for PD-1-IN-17: A Small Molecule Inhibitor of the PD-1/PD-L1 Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

PD-1-IN-17 is a potent small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway.[1] The interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells, is a critical immune checkpoint that suppresses T-cell activity, allowing cancer cells to evade the immune system.[2][3] By blocking this interaction, this compound aims to restore anti-tumor immunity.[3][4] These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to evaluate its biological activity.

Mechanism of Action

This compound functions by inhibiting the PD-1/PD-L1 interaction. This blockade disrupts the downstream signaling cascade that leads to T-cell exhaustion and suppression. The binding of PD-L1 to PD-1 typically inhibits T-cell proliferation, cytokine synthesis, and cytotoxic activity.[4] By preventing this, this compound is expected to enhance T-cell effector functions, leading to increased cytokine production (e.g., IFN-γ) and enhanced tumor cell killing.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the expected quantitative data from the described experimental protocols.

| Experiment | Cell Type(s) | Readout | Expected Outcome with this compound |

| T-Cell Proliferation Assay | Splenocytes or Purified T-Cells | % Proliferation (e.g., via CFSE or BrdU) | Increased proliferation compared to vehicle control |

| Cytokine Release Assay | Co-culture of T-Cells and Tumor Cells (e.g., MC38) | IFN-γ, TNF-α, IL-2 concentration (pg/mL) | Increased cytokine levels compared to vehicle control |

| Cytotoxicity Assay | Co-culture of T-Cells and Tumor Cells (e.g., MC38) | % Tumor Cell Lysis (e.g., via LDH release) | Increased tumor cell lysis compared to vehicle control |

| Immune Cell Phenotyping | Co-culture of T-Cells and Tumor Cells | % of CD8+ Granzyme B+ or Ki67+ T-Cells | Increased percentage of activated cytotoxic T-cells |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.[1] Further dilutions should be made in complete cell culture medium immediately before use. Note: The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.

-

Cell Culture Media:

-

T-Cell Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 mM HEPES, 2 mM L-glutamine, and 50 µM β-mercaptoethanol. For T-cell expansion, add human or mouse IL-2 (concentration to be optimized, typically 10-20 ng/mL).

-

Tumor Cell Medium: DMEM or RPMI 1640 (as per cell line instructions) with 10% FBS and 1% Penicillin-Streptomycin.

-

T-Cell Proliferation Assay

This assay evaluates the effect of this compound on T-cell proliferation.

-

Cell Isolation: Isolate splenocytes from a healthy mouse or peripheral blood mononuclear cells (PBMCs) from a human donor. Alternatively, use purified CD8+ T-cells.

-

Cell Staining (Optional, for CFSE assay): Resuspend cells at 1x10^6 cells/mL in PBS and label with CFSE (Carboxyfluorescein succinimidyl ester) according to the manufacturer's protocol.

-

Cell Seeding: Seed 2x10^5 labeled or unlabeled cells per well in a 96-well plate.

-

Stimulation: Add anti-CD3 (plate-bound, 1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies to stimulate T-cell proliferation.

-

Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) to the wells.

-

Incubation: Culture for 72-96 hours at 37°C, 5% CO2.

-

Analysis:

-

CFSE: Analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell division.

-

BrdU/EdU: Add BrdU or EdU for the final 4-16 hours of culture and analyze incorporation using a specific antibody and flow cytometry or a plate reader.

-

Cell Counting: Use a cell counter to determine the number of viable cells.

-

T-Cell and Tumor Cell Co-culture for Cytotoxicity and Cytokine Analysis

This protocol assesses the ability of this compound to enhance T-cell-mediated killing of tumor cells and cytokine production.

-

Cell Lines:

-

Tumor Cells: A PD-L1 expressing tumor cell line (e.g., murine colon adenocarcinoma MC38, or melanoma B16-F10).

-

T-Cells: Activated mouse splenocytes or purified CD8+ T-cells (pre-activated for 48-72 hours with anti-CD3/CD28 and IL-2).

-

-

Co-culture Setup:

-

Seed tumor cells (target cells) in a 96-well plate and allow them to adhere overnight.

-

The next day, add the pre-activated T-cells (effector cells) at a desired Effector:Target (E:T) ratio (e.g., 5:1, 10:1).

-

Add varying concentrations of this compound or vehicle control.

-

-

Incubation: Co-culture for 24-48 hours.

-

Cytotoxicity Analysis (LDH Assay):

-

After incubation, centrifuge the plate and collect the supernatant.

-

Measure Lactate Dehydrogenase (LDH) release, an indicator of cell death, using a commercially available LDH cytotoxicity assay kit.

-

-

Cytokine Analysis (ELISA or CBA):

-

Collect the culture supernatant.

-

Measure the concentration of key cytokines such as IFN-γ and TNF-α using ELISA kits or a Cytometric Bead Array (CBA).

-

-

Immune Cell Phenotyping (Flow Cytometry):

-

Carefully collect all cells (adherent and suspension).

-

Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8) and activation/cytotoxicity markers (e.g., Granzyme B, Ki67, CD107a).

-

Analyze the cell populations by flow cytometry to determine the activation status of the T-cells.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PD-1-IN-17: In Vitro Assay Setup

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death protein 1 (PD-1), a receptor expressed on activated T cells, and its ligand, programmed death-ligand 1 (PD-L1), expressed on various cells including many cancer cells, constitute a critical immune checkpoint pathway.[1][2][3] The interaction between PD-1 and PD-L1 transmits an inhibitory signal that suppresses T cell activity, allowing tumor cells to evade immune surveillance.[3][4][5] Small molecule inhibitors designed to block the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy as they can restore anti-tumor T cell function.[6][7]

This document provides detailed protocols for the in vitro evaluation of PD-1-IN-17, a small molecule inhibitor of the PD-1/PD-L1 interaction. The included assays are designed to characterize the potency and mechanism of action of this compound.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that inhibits T cell receptor (TCR) signaling.[6][8] This leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1.[9] SHP2 then dephosphorylates and inactivates key downstream effectors of the TCR signaling pathway, such as those in the PI3K/Akt and Ras/MEK/ERK pathways.[9] The ultimate effect is a reduction in T cell proliferation, cytokine production, and cytolytic activity, thereby dampening the anti-tumor immune response.[9]

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

The HTRF assay is a proximity-based assay used to measure the binding of PD-1 to PD-L1.[10] In the absence of an inhibitor, the binding of tagged PD-1 and PD-L1 brings a donor and an acceptor fluorophore into close proximity, resulting in a high FRET signal.[11] this compound will disrupt this interaction, leading to a decrease in the FRET signal.

Experimental Protocol: PD-1/PD-L1 HTRF Assay

-

Compound Preparation : Prepare a serial dilution of this compound in an appropriate assay buffer. The final concentration should typically range from 100 µM to 1 pM.

-

Reagent Preparation : Prepare human recombinant His-tagged PD-L1 and Fc-tagged PD-1, as well as anti-His-d2 acceptor and anti-Fc-Tb donor HTRF reagents according to the manufacturer's instructions.

-

Assay Plate Setup :

-

Add 2 µL of the this compound serial dilutions or vehicle control (e.g., DMSO) to the wells of a low-volume 384-well white plate.

-

Add 4 µL of the PD-1 protein solution to all wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 4 µL of a pre-mixed solution of PD-L1 and HTRF detection reagents to all wells.

-

-

Incubation : Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition : Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Data Analysis :

-

Calculate the HTRF ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no PD-1/PD-L1 (100% inhibition).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

| Compound | IC50 (nM) |

| This compound | 25.3 |

| Control Ab | 3.8 |

Cellular Assay: PD-1/PD-L1 Blockade Bioassay

This cell-based assay utilizes a co-culture system of two engineered cell lines to measure the inhibitory activity of this compound in a more biologically relevant context.[12] PD-1 Effector cells (e.g., Jurkat T cells) stably express human PD-1 and an NFAT-luciferase reporter.[12][13] PD-L1 aAPC/CHO-K1 cells stably express human PD-L1 and a T-cell receptor (TCR) activator.[12] When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and subsequent luciferase expression.[12][13] this compound will block this inhibition, leading to a dose-dependent increase in luminescence.

Experimental Protocol: PD-1/PD-L1 Reporter Assay

-

Cell Culture : Culture PD-1 Effector cells and PD-L1 aAPC/CHO-K1 cells according to the supplier's recommendations.

-

Compound Preparation : Prepare a serial dilution of this compound in assay medium.

-

Assay Plate Setup :

-

Seed PD-L1 aAPC/CHO-K1 cells in a 96-well white, clear-bottom plate and incubate overnight.

-

The next day, remove the culture medium and add the this compound serial dilutions.

-

Add the PD-1 Effector cells to the wells.

-

-

Incubation : Co-culture the cells for 6 hours at 37°C in a CO2 incubator.

-

Luminescence Detection :

-

Equilibrate the plate to room temperature.

-

Add a luciferase detection reagent to each well.

-

Incubate for 10-20 minutes at room temperature, protected from light.

-

-

Data Acquisition : Measure the luminescence using a plate reader.

-

Data Analysis :

-

Normalize the data to the vehicle control (basal signal) and a positive control antibody (maximal signal).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Data Presentation

| Compound | EC50 (nM) |

| This compound | 150.7 |

| Control Ab | 20.1 |

Experimental Workflow Diagrams

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. assaygenie.com [assaygenie.com]

- 3. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

- 7. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 8. invivogen.com [invivogen.com]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 12. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]

- 13. bpsbioscience.com [bpsbioscience.com]

how to dissolve and prepare PD-1-IN-17 for experiments

Application Notes and Protocols for PD-1-IN-17

Introduction this compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) pathway.[1] By disrupting the interaction between the PD-1 receptor and its ligand (PD-L1), it blocks the inhibitory signal that tumor cells often exploit to evade the immune system.[2][3] This action is intended to restore the activity of cytotoxic T-cells against cancer cells.[3][4] These application notes provide detailed protocols for the dissolution and preparation of this compound for use in both in vitro and in vivo research settings.

Mechanism of Action The PD-1 receptor is expressed on activated T-cells, while its ligand, PD-L1, is often overexpressed on the surface of tumor cells.[5] When PD-L1 binds to PD-1, it initiates a signaling cascade that suppresses T-cell activity, leading to immune evasion by the tumor.[4][6] this compound acts as a checkpoint inhibitor by blocking this PD-1/PD-L1 interaction, thereby "releasing the brakes" on the anti-tumor immune response.[2][7]

Data Presentation: Solubility and Storage

Proper dissolution is critical for the efficacy and reproducibility of experiments. The solubility of this compound can vary based on the solvent system. The following table summarizes the recommended solvents and achievable concentrations for preparing this inhibitor.

| Solvent System | Achievable Concentration | Resulting Solution | Primary Use |

| Dimethyl sulfoxide (DMSO) | ≥ 18.75 mg/mL (50 mM) | Clear | In Vitro (Stock) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.56 mM) | Clear | In Vivo |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.56 mM) | Clear | In Vivo |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.56 mM) | Clear | In Vivo |

Storage Guidelines:

-

Solid Powder: Store at -20°C for up to 3 years.

-

Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound for both in vitro and in vivo applications.

Protocol 1: In Vitro Stock Solution Preparation

This protocol is for preparing a high-concentration stock solution in DMSO, which can then be diluted into aqueous culture media for cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 266.4 µL of DMSO to 1 mg of powder, assuming a molecular weight of 375.4 g/mol ).

-

Vortex or sonicate the solution gently until the powder is completely dissolved. A brief warming period in a 37°C water bath may aid dissolution.

-

Aliquot the stock solution into single-use volumes and store at -80°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vivo Formulation Protocols

For animal studies, this compound must be formulated in a biocompatible vehicle. The following are three established protocols for achieving a clear solution with a concentration of at least 2.08 mg/mL.[1] The choice of vehicle may depend on the animal model and administration route.

General Tip: If precipitation is observed during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]

A. Formulation with PEG300 and Tween-80

Vehicle Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Procedure:

-

Dissolve the required amount of this compound in DMSO first.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and continue mixing.

-

Finally, add the saline solution incrementally while mixing to bring the formulation to the final volume. Ensure the solution remains clear.

B. Formulation with SBE-β-CD

Vehicle Composition:

-

10% DMSO

-

90% (20% SBE-β-CD in Saline)

Procedure:

-

Dissolve the required amount of this compound in DMSO.

-

In a separate container, prepare the 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in sterile saline.

-

Add the SBE-β-CD solution to the DMSO/inhibitor mixture.

-

Mix until a clear, homogeneous solution is formed.

C. Formulation with Corn Oil

Vehicle Composition:

-

10% DMSO

-

90% Corn Oil

Procedure:

-

Dissolve the required amount of this compound in DMSO.

-

Add the corn oil to the DMSO/inhibitor mixture.

-

Mix thoroughly, using a sonicator if necessary, to create a uniform and clear solution.

These protocols provide a foundation for utilizing this compound in various experimental settings. Researchers should always perform small-scale solubility tests and vehicle tolerance studies in their specific models to ensure optimal results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Evaluating Small Molecule PD-1/PD-L1 Inhibitors

Note: As of the latest available data, specific information regarding a molecule designated "PD-1-IN-17" is not publicly accessible. The following application notes and protocols are a comprehensive guide for researchers on determining the effective concentration and evaluating the activity of novel small molecule inhibitors targeting the PD-1/PD-L1 interaction. The provided data and methodologies are synthesized from established research on various small molecule inhibitors of this pathway.

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] Tumor cells often exploit this pathway to evade immune surveillance.[3][4] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction represent a promising class of cancer immunotherapeutics. These application notes provide an overview of the effective concentrations and key experimental protocols for the characterization of such inhibitors.

Quantitative Data Summary

The effective concentration of a small molecule PD-1/PD-L1 inhibitor is determined through a series of in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for biochemical potency, while the half-maximal effective concentration (EC50) is crucial for cellular activity. The tables below summarize typical concentration ranges for potent small molecule inhibitors found in the literature.

Table 1: Biochemical Potency of Representative Small Molecule PD-1/PD-L1 Inhibitors

| Assay Type | Typical IC50 Range | Reference Compounds |

| HTRF (Homogeneous Time-Resolved Fluorescence) | 1 nM - 50 nM | BMS-1166 (IC50 = 1.4 nM)[5] |

| FRET (Fluorescence Resonance Energy Transfer) | 2.9 nM - 23 nM | Cyclic Peptide WL12[6] |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) of 3 nM | Cyclic Peptide WL12[6] |

Table 2: Cellular Activity of Representative Small Molecule PD-1/PD-L1 Inhibitors

| Cell Line | Assay Type | Typical EC50 Range | Reference Compounds | | --- | --- | --- | | Raji (human lymphoma) expressing PD-L1 | Cellular Binding/Inhibition | 50 nM - 100 nM | An exemplified compound showed an EC50 of 53.8 nM[7] | | Various Cancer Cell Lines (e.g., NSCLC, Melanoma) | Co-culture with T-cells (IFN-γ release, T-cell activation) | 100 nM - 10 µM | Dose-dependent effects observed up to 10 µg/mL for antibodies, suggesting a range to test for small molecules[8] |

Signaling Pathway and Experimental Workflow

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity.[9] This inhibitory signal is primarily mediated by the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which dephosphorylates key components of the T-cell receptor (TCR) signaling pathway.[10] The diagram below illustrates this pathway.

Caption: PD-1/PD-L1 signaling pathway and inhibitor action.

Experimental Workflow for Inhibitor Evaluation

A typical workflow for evaluating a novel small molecule PD-1/PD-L1 inhibitor involves a multi-step process, starting from biochemical assays to more complex cell-based and in vivo models.

Caption: Experimental workflow for PD-1/PD-L1 inhibitor evaluation.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This protocol is for determining the in vitro potency (IC50) of a small molecule inhibitor in disrupting the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein (e.g., tagged with His)

-

Recombinant human PD-L1 protein (e.g., tagged with Fc)

-

Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test inhibitor (serial dilutions)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer. A typical starting concentration is 10 µM with 1:3 serial dilutions.

-

In a 384-well plate, add 2 µL of the diluted inhibitor or vehicle control (DMSO).

-

Add 4 µL of a solution containing the anti-His-donor and PD-1-His protein complex. The final concentration of PD-1 should be in the low nanomolar range (e.g., 5 nM).

-

Add 4 µL of a solution containing the anti-Fc-acceptor and PD-L1-Fc protein complex. The final concentration of PD-L1 should be optimized for a robust signal window (e.g., 20 nM).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: T-Cell and Tumor Cell Co-culture Assay for Cellular Activity

This protocol assesses the ability of a small molecule inhibitor to restore T-cell effector function in the presence of PD-L1-expressing tumor cells.[8]

Materials:

-

PD-L1 positive tumor cell line (e.g., NCI-H2228)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or a specific antigen)

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

Test inhibitor (serial dilutions)

-

IFN-γ or IL-2 ELISA kit

-

Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

-

Seed the PD-L1 positive tumor cells in a 96-well plate and allow them to adhere overnight.

-

The next day, activate PBMCs or T-cells with your chosen stimuli for 2-3 days. Confirm PD-1 expression on T-cells via flow cytometry.

-

Remove the media from the tumor cells and add the test inhibitor at various concentrations.

-

Add the pre-activated T-cells to the wells containing tumor cells and inhibitor at an appropriate Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).

-

Co-culture the cells for 48-72 hours.

-

To measure cytokine release: Collect the supernatant and perform an ELISA to quantify the concentration of IFN-γ or IL-2.

-

To measure tumor cell killing: Gently remove the T-cells and measure the viability of the remaining adherent tumor cells using a luminescence-based cell viability assay.[8]

-

Plot the cytokine concentration or percentage of tumor cell viability against the inhibitor concentration to determine the EC50 value.

Conclusion

The provided application notes and protocols offer a foundational framework for the characterization of novel small molecule inhibitors targeting the PD-1/PD-L1 pathway. Researchers should optimize the specific concentrations of reagents and incubation times for their particular experimental setup. The ultimate goal is to identify compounds with potent biochemical and cellular activity, paving the way for further preclinical and in vivo evaluation.

References

- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 2. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. youtube.com [youtube.com]

- 10. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Co-culture Assays with PD-1-IN-17 and Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting co-culture assays to evaluate the efficacy of PD-1-IN-17, a small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction. Cancer cells often exploit the PD-1/PD-L1 pathway to evade the host immune system.[1] PD-L1 expressed on tumor cells binds to PD-1 on activated T cells, delivering an inhibitory signal that suppresses T cell proliferation, cytokine production, and cytotoxic activity.[2][3][4] this compound is a potent inhibitor of this interaction, aiming to restore anti-tumor immunity. These protocols are designed for researchers in immunology, oncology, and drug development to assess the functional consequences of PD-1/PD-L1 blockade by this compound in a controlled in vitro environment.

Mechanism of Action

This compound, also known as PD-1/PD-L1-IN-17 or Compound 12 from patent WO2015033301A1, is a small molecule inhibitor designed to disrupt the interaction between the PD-1 receptor and its ligand, PD-L1.[5] By blocking this immune checkpoint, this compound is expected to reinvigorate exhausted T cells, leading to enhanced anti-tumor responses, including increased T cell activation, cytokine secretion, and cancer cell cytotoxicity.[3][6]

Quantitative Data Summary

The following tables summarize the known in vitro activity of this compound and representative data for other small molecule PD-1/PD-L1 inhibitors in co-culture systems.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Source |

| IC50 (PD-1/PD-L1 Inhibition) | 26.8 nM | MCE |

| Splenocyte Proliferation Inhibition | 92% at 100 nM | [5] |

Table 2: Representative Co-culture Assay Data for Small Molecule PD-1/PD-L1 Inhibitors

| Compound | Assay Readout | Cell System | Result | Source |

| Compound 69 | IFN-γ Secretion & CD107a Upregulation | Co-culture of patient-derived PBMCs and autologous tumor cells | Induced in CD8+ T cells after 72h | [6] |

| CB-31 | IFN-γ Production (EC50) | Co-culture of PBMCs and PD-L1-CHO cells | 13 nM | [7] |

| CB-31 | IL-2 Production (EC50) | Co-culture of PBMCs and PD-L1-CHO cells | 9 nM | [7] |

| BMS-1166 | Cytotoxicity Enhancement | Co-culture of Jurkat, THP-1, and breast cancer cells (MDA-MB-231, MCF-7) | Significantly decreased cancer cell viability | [8] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for a Co-culture Assay.

Caption: Logical Flow of Expected Outcomes.

Experimental Protocols

Protocol 1: T Cell Activation and Cytokine Release Assay

This protocol is designed to measure the effect of this compound on T cell activation and the subsequent release of effector cytokines such as IFN-γ and TNF-α.

Materials:

-

PD-L1 expressing cancer cell line (e.g., MDA-MB-231, NCI-H2228)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

-

This compound (dissolved in DMSO)

-

Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

-

Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)

-

IFN-γ and TNF-α ELISA kits

-

96-well flat-bottom cell culture plates

-

Ficoll-Paque for PBMC isolation

Procedure:

-

Cancer Cell Seeding:

-

Seed the PD-L1 positive cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

-

(Optional) To enhance PD-L1 expression, cancer cells can be pre-treated with IFN-γ (e.g., 100 ng/mL) for 18-24 hours prior to the co-culture.[6]

-

-

PBMC Isolation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Resuspend the isolated PBMCs in complete RPMI medium.

-

-

Co-culture Setup:

-

Carefully remove the medium from the cancer cell plate.

-

Add 1 x 10^5 PBMCs to each well containing the cancer cells (Effector:Target ratio of 10:1) in 100 µL of complete RPMI medium.

-

Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to each well to stimulate T cell activation.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete RPMI medium. The final DMSO concentration should be kept below 0.1%.

-

Add the desired concentrations of this compound (e.g., 0.1 nM to 1 µM) to the co-culture wells.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known anti-PD-1 or anti-PD-L1 antibody).

-

-

Incubation:

-

Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

Measure the concentration of IFN-γ and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Protocol 2: Cancer Cell Cytotoxicity Assay

This protocol assesses the ability of this compound to enhance T cell-mediated killing of cancer cells.

Materials:

-

Same as Protocol 1

-

A cytotoxicity assay kit (e.g., LDH release assay or a live/dead cell staining kit for flow cytometry)

-

For flow cytometry: Fluorescently labeled antibodies against T cell markers (e.g., CD3, CD8) and a viability dye (e.g., Propidium Iodide or 7-AAD).

Procedure:

-

Follow steps 1-5 from Protocol 1.

-

Cytotoxicity Measurement (LDH Release Assay):

-

After the 48-72 hour incubation, centrifuge the plate.

-

Collect the supernatant and measure the lactate dehydrogenase (LDH) release according to the manufacturer's protocol.

-

Calculate the percentage of specific lysis based on the LDH levels in the treated wells compared to control wells (spontaneous release from target cells and maximum release from lysed target cells).

-

-

Cytotoxicity Measurement (Flow Cytometry):

-

Gently harvest all cells (both adherent and suspension) from each well.

-

Stain the cells with antibodies against a cancer cell-specific marker (if available), T cell markers (CD3, CD8), and a viability dye.

-

Acquire the samples on a flow cytometer.

-

Analyze the percentage of dead cancer cells (positive for the viability dye) in the presence of T cells and different concentrations of this compound.

-

Data Analysis and Interpretation

-

Cytokine Release: Plot the concentration of IFN-γ and TNF-α against the log concentration of this compound to determine the EC50 value. A significant increase in cytokine production in the presence of this compound compared to the vehicle control indicates a reversal of PD-1/PD-L1 mediated T cell suppression.

-

Cytotoxicity: Calculate the percentage of specific lysis or the percentage of dead target cells for each condition. An increase in cancer cell death with increasing concentrations of this compound demonstrates enhanced T cell-mediated cytotoxicity.

-

T Cell Activation: Analyze the expression of activation markers such as CD69 and CD25 on CD4+ and CD8+ T cell populations by flow cytometry.[9] An upregulation of these markers in the presence of this compound suggests increased T cell activation.

Troubleshooting

-

Low T Cell Activation: Ensure the quality and concentration of the stimulating antibodies (anti-CD3/CD28) are optimal. The health and viability of the donor PBMCs are also critical.

-